4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one
Overview
Description
4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one is a chemical compound with a complex structure that includes a triazine ring substituted with a chlorophenyl group, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, aryl halides, or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazine: Similar structure but lacks the ketone group.
4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-thione: Similar structure but contains a thione group instead of a ketone.
4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-amine: Similar structure but contains an amine group instead of a ketone.
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern and the presence of the ketone group, which can influence its reactivity and potential applications. The combination of these features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-tert-butyl-4-(4-chlorophenyl)-3-methyl-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-16-17-12(14(2,3)4)13(19)18(9)11-7-5-10(15)6-8-11/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLLZYAABWKUGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C(=O)N1C2=CC=C(C=C2)Cl)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146725 | |
Record name | 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089330-69-7 | |
Record name | 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089330-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-6-(1,1-dimethylethyl)-3-methyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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